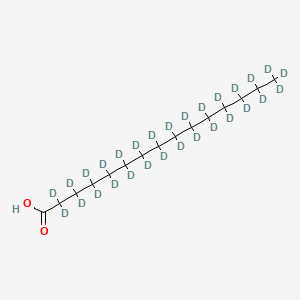

Pentadecanoic-D29 acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentadecanoic-D29 acid is intended for use as an internal standard for the quantification of pentadecanoic acid by GC- or LC-MS . Pentadecanoic acid is a 15:0 saturated fatty acid found in esterified form in the lipids of many bacterial species and in the milk fat of ruminants . It has been used as a biological marker for the intake of dairy fat in the assessment of metabolic risk factors .

Molecular Structure Analysis

The molecular formula of Pentadecanoic-D29 acid is C15HD29O2 . It is a deuterated form of pentadecanoic acid, which means that the hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen . This change in the molecular structure does not affect the chemical properties of the molecule, but it does change its physical properties, such as its mass and vibrational frequencies .

Physical And Chemical Properties Analysis

Pentadecanoic-D29 acid is a solid at room temperature . It is soluble in DMF (25 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml) . The molecular weight of Pentadecanoic-D29 acid is 271.6 .

Scientific Research Applications

Essential Fatty Acid

Pentadecanoic acid (C15:0), an odd-chain saturated fat found in butter, is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health .

Anti-Inflammatory and Antiproliferative Activities

Pentadecanoic acid has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .

Comparison with Omega-3 Fatty Acids

Pentadecanoic acid has broader and safer clinically-relevant activities compared to eicosapentaenoic acid (EPA), a leading omega-3 fatty acid .

Mood Disorders Treatment

At certain concentrations, Pentadecanoic acid has cell-based properties similar to bupropion, a compound commonly used to treat depression and other mood disorders .

Antimicrobial Properties

Pentadecanoic acid mimics two antimicrobials, climabazole and clarithromycin, at certain concentrations .

Anti-Cancer Therapeutics

At higher concentrations, Pentadecanoic acid’s activities match that of two common anti-cancer therapeutics, gemcitabine and paclitaxel .

Suppression of Cancer Stem Cell Properties

Pentadecanoic acid exerts selective cytotoxic effects in certain cancer cells, reduces the stemness of these cells, and suppresses their migratory and invasive ability .

Inhibition of JAK2/STAT3 Signaling

Pentadecanoic acid suppresses interleukin-6 (IL-6)-induced JAK2/STAT3 signaling, induces cell cycle arrest at the sub-G1 phase, and promotes caspase-dependent apoptosis in certain cancer cells .

Mechanism of Action

Target of Action

Pentadecanoic acid, also known as C15:0, is an odd-chain saturated fatty acid that has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . The primary targets of pentadecanoic acid are AMPK and mTOR , both of which are core components of the human longevity pathway .

Mode of Action

Pentadecanoic acid activates AMPK and inhibits mTOR . This dual action allows it to have a wide range of clinically relevant activities. For example, at concentrations ranging from 1.9 to 50 μM, pentadecanoic acid has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities .

Biochemical Pathways

The activation of AMPK and inhibition of mTOR by pentadecanoic acid affects several biochemical pathways. These include anti-inflammatory pathways, as evidenced by the lowered levels of MCP-1, TNFα, IL-10, IL-17A/F . It also impacts antifibrotic and anticancer activities .

Result of Action

The activation of AMPK and inhibition of mTOR by pentadecanoic acid result in a variety of molecular and cellular effects. These include broad anti-inflammatory and antiproliferative activities . Furthermore, pentadecanoic acid has been found to mimic the properties of certain therapeutics for mood disorders, microbial infections, and cancer at specific concentrations .

Safety and Hazards

Pentadecanoic-D29 acid may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPLUUGTLDZJY-AUFKXYATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentadecanoic-D29 acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

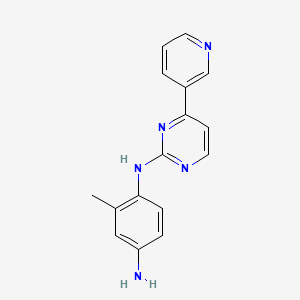

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)